alpha-Pinene oxide
Overview
Description
Alpha-Pinene oxide is an organic compound derived from alpha-Pinene, a monoterpene commonly found in the oils of coniferous trees. It is a colorless liquid with a characteristic odor and is widely used in the synthesis of various chemicals, including fragrances and pharmaceuticals. The compound is known for its reactivity and versatility in organic synthesis.
Mechanism of Action
Target of Action
Alpha-Pinene oxide, also known as 2,3-Epoxypinane, is a compound that primarily targets various cellular processes. It has been found to have inhibitory effects on inflammation, including the inhibition of NF-kB, LTB4, and IL-1β . It also exhibits cytotoxicity activity on human melanoma and breast cancer cells .
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, it has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and nuclear factor kappa B (NF-κB) p65 . These interactions result in changes in cellular processes, such as inflammation and apoptosis .
Biochemical Pathways
This compound is involved in several biochemical pathways. One of the key pathways is the isomerization of this compound, which results in the formation of valuable products such as campholenic aldehyde and trans-carveol . Another pathway involves the decyclization of this compound, leading to the formation of cis-2-methyl-5-isopropylhexa-2,5-dienal .
Pharmacokinetics
Research has shown that nanoemulsion-based formulations can be used to improve the delivery of hydrophobic molecules like this compound, potentially enhancing its bioavailability .
Result of Action
The action of this compound leads to various molecular and cellular effects. For instance, it has been shown to significantly reduce cerebral edema and infarct size, improve neurobehavioral function, and restore antioxidant enzyme activity to normal levels while decreasing levels of inflammatory factors in the brain . It also exhibits anti-proliferative activity against certain cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, higher temperatures have been found to increase the rate of alpha-pinene conversion but reduce selectivity to this compound . The solvent used can also affect the product distribution in the isomerization of this compound .
Biochemical Analysis
Biochemical Properties
Alpha-Pinene oxide plays a significant role in biochemical reactions. It is involved in the lipase-mediated epoxidation of alpha-pinene, a process that has been studied for its green and environmentally friendly characteristics . The compound interacts with enzymes such as lipase, which catalyzes the epoxidation reaction . The nature of these interactions involves the transformation of alpha-pinene into this compound, a process that is influenced by factors such as reaction temperature and the presence of substrates like hydrogen peroxide and acyl donor .
Cellular Effects
This compound has been found to exhibit various effects on different types of cells. For instance, it has been reported to have cytotoxic activity and therapeutic anticancer efficacy . It has been shown to influence cell function by inducing apoptosis in cancer cells, as evidenced by an increase in the BAX/BCL-2 ratio in treated cells . Furthermore, this compound has been found to have anti-inflammatory properties, which can impact cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules and changes in gene expression. For instance, during the lipase-mediated epoxidation of alpha-pinene, this compound is formed through a series of reactions involving the generation of per-carboxylic acid from carboxylic acid, followed by a self-catalyzed epoxidation reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, during the epoxidation reaction, the product yield can reach a maximum after a certain period . Additionally, the compound’s stability and long-term effects on cellular function have been observed in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, it has been shown to improve motor dysfunction induced by 3-Nitropropionic acid in an animal model of Huntington’s disease
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced through the epoxidation of alpha-pinene, a process that involves the interaction with enzymes such as lipase . The compound can also undergo further transformations, leading to the formation of other metabolites .
Transport and Distribution
It is known that the compound can be transported and distributed within cells during the epoxidation process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Pinene oxide is primarily synthesized through the epoxidation of alpha-Pinene. This process involves the addition of an oxygen atom to the double bond of alpha-Pinene, forming the epoxide ring. One common method for this transformation is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst, such as tungsten-based polyoxometalates . The reaction is typically carried out at temperatures ranging from 30 to 70 degrees Celsius, achieving high selectivity and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of environmentally friendly processes. For example, the epoxidation of alpha-Pinene using hydrogen peroxide can be performed without the use of organic solvents, enhancing the reaction rate and selectivity . This method is advantageous due to its high atom economy and minimal side product formation.
Chemical Reactions Analysis
Types of Reactions: Alpha-Pinene oxide undergoes various chemical reactions, including isomerization, hydrolysis, and oxidation.
Common Reagents and Conditions:
Isomerization: This reaction can be catalyzed by both homogeneous and heterogeneous catalysts, such as zeolites and iron-modified zeolites. The reaction conditions, including solvent type and temperature, significantly influence the product distribution.
Major Products:
Campholenic Aldehyde: Formed in non-polar solvents and at lower temperatures.
Trans-Carveol: Produced in basic solvents and at higher temperatures.
Scientific Research Applications
Alpha-Pinene oxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Alpha-Pinene oxide can be compared with other similar compounds, such as beta-Pinene oxide and limonene oxide:
Beta-Pinene Oxide: Similar in structure to this compound, beta-Pinene oxide also undergoes epoxidation and isomerization reactions.
Limonene Oxide: Another monoterpene oxide, limonene oxide, shares similar reactivity but differs in its applications and biological activities.
Uniqueness: this compound is unique due to its high selectivity in epoxidation reactions and its versatile applications in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFUSWIGRKFAHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C3(C(C2)O3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051781 | |
Record name | alpha-Pinene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alpha-Pinene-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1686-14-2, 74525-43-2 | |
Record name | α-Pinene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1686-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pinene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Pinene-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074525432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Epoxypinane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Epoxypinane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxatricyclo[4.1.1.02,4]octane, 2,7,7-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Pinene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alpha-Pinene-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of alpha-pinene oxide?
A1: The molecular formula of this compound is C10H16O, and its molecular weight is 152.23 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: Several spectroscopic techniques can be used for characterization, including:
- Infrared (IR) Spectroscopy: [] This method helps identify functional groups like the epoxide ring and methyl groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, ] Both 1H and 13C NMR can be used to determine the structure and stereochemistry of this compound.
- Raman Optical Activity (ROA): [] This technique is particularly useful for studying chiral transitions during reactions involving this compound.
Q3: What is known about the stability of this compound under different conditions?
A3: this compound is known to be unstable in water and undergoes hydrolysis, leading to the formation of compounds like trans-sobrerol, campholene aldehyde, and various alcohols. [, ] The stability is also influenced by temperature, with higher temperatures generally accelerating degradation.
Q4: Are there any specific material compatibilities or incompatibilities to be aware of when working with this compound?
A4: While specific data is limited in the provided articles, the reactivity of this compound with nucleophiles like water suggests potential incompatibility with protic solvents and materials containing nucleophilic groups.
Q5: How is this compound used in organic synthesis?
A5: this compound is a valuable starting material in organic synthesis due to its strained epoxide ring. It can undergo ring-opening reactions with various nucleophiles, leading to a diverse range of products. [, , , ]
Q6: Are there specific catalysts that facilitate reactions with this compound?
A6: Yes, both acidic and basic conditions can promote reactions with this compound.
- Acidic Conditions: Acids like phosphotungstic acid (H3PW12O40) can catalyze the isomerization of this compound to products like campholenic aldehyde, trans-carveol, trans-sobrerol, and pinol. The selectivity of the reaction is highly dependent on the solvent used. [] Other acidic catalysts, like silicotungstic acid supported on SBA-15, have also been explored for epoxidation reactions. [, ]
- Basic Conditions: Strong bases, like lithium diethylamide, can also be used to isomerize this compound. []
Q7: What are some applications of this compound derivatives?
A7: Derivatives of this compound find applications in various industries:
- Fragrance Industry: Campholenic aldehyde, a product of this compound isomerization, is a valuable fragrance compound. []
- Pharmaceutical Industry: Trans-sobrerol, another derivative, is used in medications with mucolytic action and for treating headaches and respiratory illnesses. []
Q8: Have computational methods been employed to study this compound?
A8: Yes, computational chemistry techniques, particularly Density Functional Theory (DFT) calculations, have been used to understand the chiral transitions involved in reactions with this compound. [] These calculations help explain the observed changes in Raman optical activity spectra.
Q9: How do structural modifications of this compound affect its reactivity?
A9: The presence and position of substituents on the this compound structure can significantly influence its reactivity. For example, pinane derivatives with substituents at carbon 3 were found to inhibit the this compound lyase enzyme. []
Q10: What happens to this compound in the environment?
A10: this compound, being volatile, can be present in the atmosphere. It contributes to the formation of secondary organic aerosol (SOA) through reactions with atmospheric oxidants like ozone and hydroxyl radicals. [, , , , ]
Q11: How do different oxidants influence this compound degradation in the atmosphere?
A11: Different oxidants can lead to different product distributions from this compound degradation. Studies using a chemical ionization atmospheric pressure interface time-of-flight mass spectrometer (CI-APi-TOF) have shown that varying levels of ozone, hydroxyl radicals (HOx), and nitrogen oxides (NOx) result in distinct product clusters. []
Q12: How is this compound typically quantified?
A12: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for quantifying this compound. This method offers high sensitivity and selectivity. [, ] Headspace GC-MS is particularly useful for analyzing this compound in biological samples like blood. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.